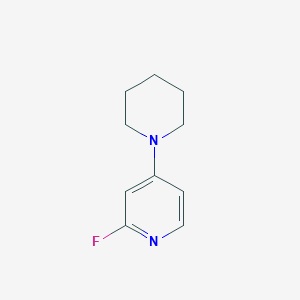

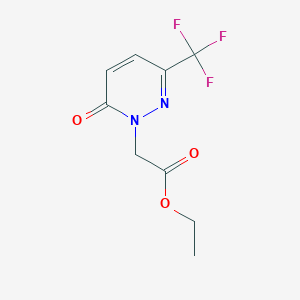

2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one

Overview

Description

2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one (also known as APD) is a synthetic organic compound that has been used in a variety of scientific and medical applications. It has been studied for its potential to act as an anti-inflammatory and anti-cancer agent, as well as for its ability to modulate the activity of certain enzymes. APD has also been used as a building block in the synthesis of other compounds, such as peptides and proteins.

Scientific Research Applications

Formation and Identification of Intermediates in Cooked Food : Zöchling and Murkovic (2002) explored the formation of heterocyclic aromatic amines like PhIP in cooked food. They identified phenylacetaldehyde and 2-phenylethylamine, degradation products of phenylalanine, as key intermediates reacting with creatinine to form PhIP, which is structurally similar to "2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one" (Zöchling & Murkovic, 2002).

Synthesis and Biological Activities of Pyrazole Derivatives : Bondavalli et al. (1990) studied the synthesis of compounds including 1-(2-amino-2-phenylethyl)-3,5-diphenyl-1H-pyrazoles, which showed significant sedative effects and platelet antiaggregating activity in vitro (Bondavalli et al., 1990).

Optically Active Derivatives in Enantioselective Reactions : Iuliano, Pini, and Salvadori (1995) synthesized optically active N-1-phenylethyl derivatives of (1R)-2-amino-1-phenylethanol and utilized them as chiral catalysts in the enantioselective addition of diethylzinc to arylaldehydes, highlighting their potential in asymmetric synthesis (Iuliano, Pini, & Salvadori, 1995).

Corrosion Inhibition Studies : Srivastava et al. (2017) synthesized amino acids based corrosion inhibitors, including a compound structurally related to "2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one". Their study emphasized the corrosion inhibition performance of these compounds on mild steel, demonstrating significant efficiency (Srivastava et al., 2017).

Annulation Reactions in Medicinal Chemistry : Yuan et al. (2020) developed a [4+2] annulation reaction, providing access to 4,5-dihydropyridazin-3(2H)-one derivatives, which are promising in medicinal applications due to their potential biological activities (Yuan et al., 2020).

Mechanism of Action

Target of Action

Related compounds have been found to target rac-beta serine/threonine-protein kinase and glycogen synthase kinase-3 beta .

Mode of Action

Related compounds have been characterized as indirect sympathomimetics that act by inducing norepinephrine release and thereby activating adrenergic receptors .

Biochemical Pathways

Pharmacokinetics

Related compounds have been found to have varied pharmacokinetic properties .

Result of Action

Related compounds have been found to have diverse effects at the molecular and cellular level.

Action Environment

Related compounds have been found to be influenced by various environmental factors.

properties

IUPAC Name |

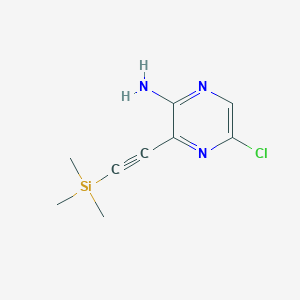

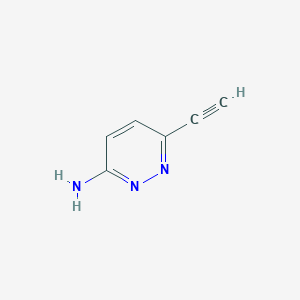

2-(2-amino-1-phenylethyl)pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c13-9-11(10-5-2-1-3-6-10)15-12(16)7-4-8-14-15/h1-8,11H,9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZIRJIMJHOLYEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)N2C(=O)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[2-methyl-6-(1-piperidyl)pyrimidin-4-yl]ethane-1,2-diamine](/img/structure/B1489994.png)

![1-[(azetidin-3-yl)methyl]-1H-1,2,4-triazole dihydrochloride](/img/structure/B1489998.png)

![6-Chloro-3-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1490003.png)

![[(6-Dimethylamino-pyrimidin-4-yl)-methyl-amino]-acetic acid](/img/structure/B1490004.png)

![2-(Furan-2-yl)pyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1490009.png)